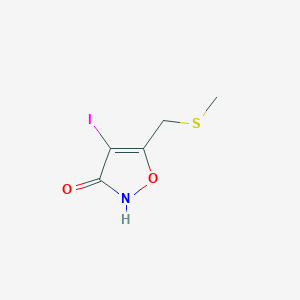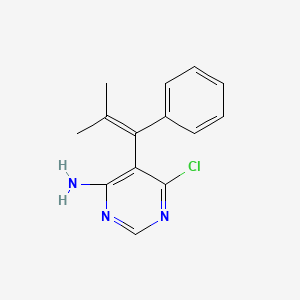
6-Chloro-5-(2-methyl-1-phenylprop-1-enyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-(2-methyl-1-phenylprop-1-en-1-yl)pyrimidin-4-amine is a heterocyclic aromatic compound It features a pyrimidine ring substituted with a chloro group at the 6-position and an amine group at the 4-position Additionally, it has a 2-methyl-1-phenylprop-1-en-1-yl substituent at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-5-(2-methyl-1-phenylprop-1-en-1-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution Reactions: The chloro and amine groups are introduced through substitution reactions. For instance, chlorination can be achieved using reagents like phosphorus oxychloride, while the amine group can be introduced via nucleophilic substitution using ammonia or amines.
Alkylation: The 2-methyl-1-phenylprop-1-en-1-yl group can be introduced through an alkylation reaction using appropriate alkylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the phenyl group, potentially leading to the formation of dihydropyrimidine derivatives or reduced phenyl groups.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like ammonia, primary or secondary amines, thiols, or alkoxides under basic or neutral conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Dihydropyrimidine derivatives, reduced phenyl groups.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chloro-5-(2-methyl-1-phenylprop-1-en-1-yl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a tool in studying biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Industrial Applications: It may be used in the development of agrochemicals or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-chloro-5-(2-methyl-1-phenylprop-1-en-1-yl)pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The chloro and amine groups, along with the pyrimidine ring, can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
5-(2-Methyl-1-phenylprop-1-en-1-yl)pyrimidin-4-amine: Lacks the chloro group, which may affect its reactivity and binding properties.
6-Chloro-5-(1-phenylprop-1-en-1-yl)pyrimidin-4-amine: Lacks the methyl group, which may influence its steric and electronic properties.
6-Chloro-5-(2-methylprop-1-en-1-yl)pyrimidin-4-amine: Lacks the phenyl group, which may alter its hydrophobic interactions and overall stability.
Uniqueness: The presence of both the chloro and 2-methyl-1-phenylprop-1-en-1-yl groups in 6-chloro-5-(2-methyl-1-phenylprop-1-en-1-yl)pyrimidin-4-amine provides a unique combination of electronic and steric properties, making it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
25844-58-0 |
|---|---|
Fórmula molecular |
C14H14ClN3 |
Peso molecular |
259.73 g/mol |
Nombre IUPAC |
6-chloro-5-(2-methyl-1-phenylprop-1-enyl)pyrimidin-4-amine |
InChI |
InChI=1S/C14H14ClN3/c1-9(2)11(10-6-4-3-5-7-10)12-13(15)17-8-18-14(12)16/h3-8H,1-2H3,(H2,16,17,18) |
Clave InChI |
OJZGGWIHNBBFDU-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C1=CC=CC=C1)C2=C(N=CN=C2Cl)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


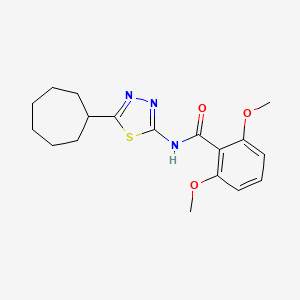
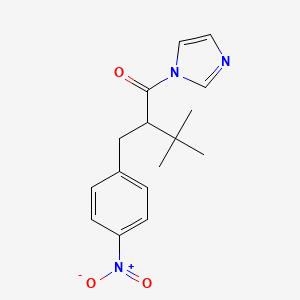
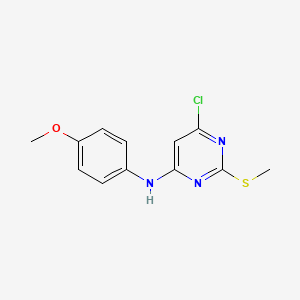

![{[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B12920029.png)
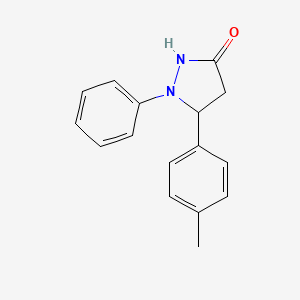

![5-Amino-2-{[(5-methylfuran-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12920050.png)
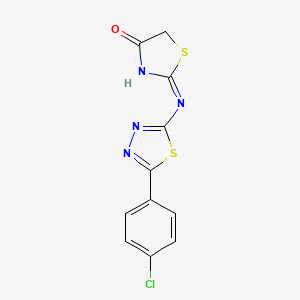
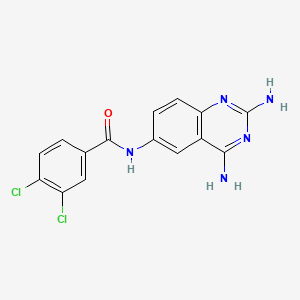
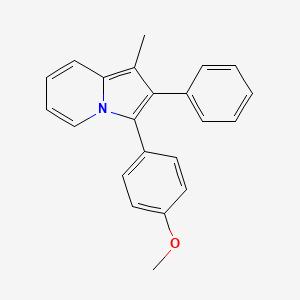
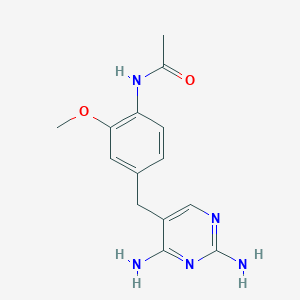
![2-[3-(Dimethylamino)propyl]-1-(2-methylphenyl)isoquinolin-3(2H)-one](/img/structure/B12920083.png)
